Propanamide, N-[1,1'-biphenyl]-4-yl-
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Overview
Description
Propanamide, N-[1,1’-biphenyl]-4-yl-: is an organic compound belonging to the class of amides It is characterized by the presence of a biphenyl group attached to the nitrogen atom of the propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N-[1,1’-biphenyl]-4-yl- can be synthesized through the condensation reaction between urea and propanoic acid. This method involves heating the reactants under controlled conditions to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate. This process requires the removal of water molecules to form the desired amide compound.
Industrial Production Methods: Industrial production of Propanamide, N-[1,1’-biphenyl]-4-yl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanamide, N-[1,1’-biphenyl]-4-yl- can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation can occur where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens such as chlorine (Cl₂) and bromine (Br₂) are used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Propanamide, N-[1,1’-biphenyl]-4-yl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Propanamide, N-[1,1’-biphenyl]-4-yl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Propanamide, N-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The biphenyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Propanamide: The parent compound, which lacks the biphenyl group.
Benzamide: An amide with a benzene ring instead of a biphenyl group.
Acetamide: A simpler amide with an acetyl group.
Uniqueness: Propanamide, N-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, hydrophobicity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
148204-65-3 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H15NO/c1-2-15(17)16-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
YUPPBXCDOVHDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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